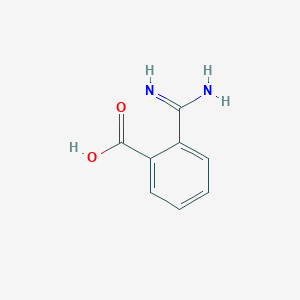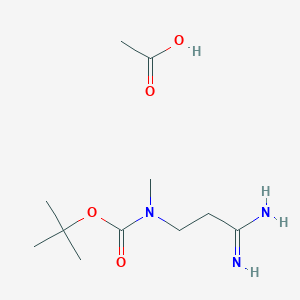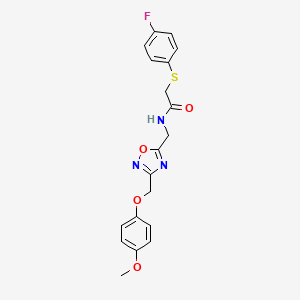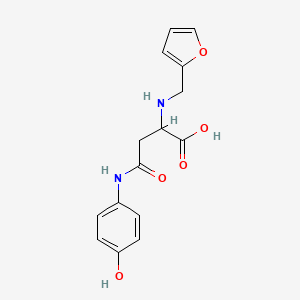
ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C12H9NO6 and its molecular weight is 263.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Property and Synthesis
Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate has been synthesized and studied for its fluorescent properties. The compound shows a maximum fluorescence (λ_(max)(FL)) at 406 nm, indicating potential applications in fluorescent probes and materials science (Bai Jing-hua, 2011).
Selective Detection of Metal Ions
This compound can serve as a fluorescent probe for Cu(2+), with high selectivity over other metal ions in aqueous solutions. Its strong excitation at λ=320nm in the presence of Cu(2+) makes it suitable for detecting and studying copper ions (Bekhradnia, Domehri, & Khosravi, 2016).
Antimicrobial Activities
This compound, in combination with certain metal ions like Cu(II) and La(III), has been evaluated for antimicrobial (antibacterial) activities. These studies reveal that the compound, particularly in its complex form, is effective against human pathogenic bacteria, such as Staphylococcus aureus, suggesting its potential use in antimicrobial therapies (Hassan, 2014).
Photoluminescence and Crystal Structure
This compound and its derivatives have been synthesized, characterized, and studied for their UV-vis spectra and photoluminescence. These studies contribute to understanding the material properties of the compound, such as crystal structure and emission characteristics, making it useful in photoluminescent materials and optoelectronics (Song, Li-Meia, Gao, & Jian-hua, 2014).
Structural Analysis
Research has been conducted on the crystal structures and Hirshfeld surface analysis of this compound derivatives. Such studies are critical for understanding the molecular conformations and interactions, which are vital for applications in crystallography and material science (Gomes et al., 2019).
Hydrogen-Bonded Supramolecular Array
The compound's crystal structure exhibits a supramolecular array arising from hydrogen bonds and intermolecular interactions. This structural feature is significant for designing supramolecular materials and studying intermolecular forces (Galdámez, García-Beltrán, & Cassels, 2011).
Synthesis Methods
Various methods have been developed for synthesizing this compound and its derivatives. These methods contribute to the field of synthetic chemistry and are crucial for producing these compounds for different applications (Sairam, Saidachary, & Raju, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as monoamine oxidase b (hmao-b) .
Mode of Action
It’s known that similar compounds can inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
Related compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Properties
IUPAC Name |
ethyl 7-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-2-18-11(14)9-5-7-3-4-8(13(16)17)6-10(7)19-12(9)15/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFULPBQNQUBWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate](/img/structure/B2537943.png)
![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)
![Methyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2537945.png)



![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2537949.png)

![Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2537952.png)
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2537953.png)
![N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2537954.png)
